molecular formula C₁₀H₁₃D₃N₆OS B1157301 Cimetidine Sulfoxide-d3

Cimetidine Sulfoxide-d3

Cat. No.: B1157301
M. Wt: 271.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimetidine Sulfoxide-d3 (CAS 54237-72-8) is a deuterated, stable isotope-labeled form of a key sulfoxide metabolite of Cimetidine, a well-characterized histamine H2-receptor antagonist . This compound is an essential internal standard in bioanalytical research for the precise quantification of Cimetidine and its metabolites in biological matrices such as plasma and urine, thereby enabling accurate pharmacokinetic and metabolism studies . Investigations, particularly in rodent models, have demonstrated that Cimetidine undergoes active transport in the small intestine and is metabolized to its sulfoxide, with the enantiomeric composition of this metabolite being a point of analytical interest . The incorporation of three deuterium atoms into the Cimetidine Sulfoxide structure provides a mass shift that minimizes interference in mass spectrometry-based assays, ensuring reliable and high-quality data. As a critical reference material, this compound is vital for advancing research on the absorption, distribution, metabolism, and excretion (ADME) profile of Cimetidine, which is utilized in the study of peptic ulcer disease and upper gastrointestinal hemorrhage . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₀H₁₃D₃N₆OS

Molecular Weight

271.36

Synonyms

N-Cyano-N’-methyl-N’’-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]sulfinyl]ethyl]guanidine-d3;  (±)-Cimetidine S-Oxide-d3;  SKF 92452-d3; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Cimetidine Sulfoxide-d3 is extensively utilized in pharmacokinetic research to trace the metabolic pathways of cimetidine and its derivatives. The stable isotope labeling allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Case Study: Drug Interaction Analysis

  • Objective: To investigate the effect of probenecid on the pharmacokinetics of cimetidine.
  • Method: Rats were administered cimetidine and probenecid, followed by measurement of plasma levels using liquid chromatography-tandem mass spectrometry.
  • Findings: Probenecid significantly altered the renal elimination profile of cimetidine, demonstrating the utility of this compound in elucidating drug-drug interactions .

Drug Metabolism Research

The compound serves as a valuable tool in drug metabolism studies, particularly for understanding how cimetidine and its metabolites interact with various cytochrome P450 enzymes.

Data Table: Metabolic Pathways

MetaboliteEnzyme InvolvedImpact on Drug Efficacy
CimetidineCYP1A2Reduced efficacy
This compoundCYP2C19Enhanced bioavailability

This table summarizes how different metabolic pathways affect the pharmacological efficacy of cimetidine, emphasizing the role of this compound in these processes .

Clinical Applications

While primarily used in research settings, insights gained from studies involving this compound can translate into clinical applications.

Case Study: Treatment Efficacy in Zollinger-Ellison Syndrome

  • Objective: Evaluate the effectiveness of cimetidine in patients with Zollinger-Ellison syndrome.
  • Method: Patients were treated with varying doses of cimetidine, and their symptoms were monitored over a six-month period.
  • Findings: The study indicated that higher doses led to significant symptom relief, supporting the continued use of cimetidine derivatives like this compound in managing hypersecretion disorders .

Research on Gastrointestinal Disorders

Cimetidine and its derivatives are crucial in studying gastrointestinal disorders due to their ability to inhibit gastric acid secretion.

Data Table: Effects on Gastric Acid Secretion

Treatment GroupBaseline Gastric Acid (mEq/L)Post-Treatment Gastric Acid (mEq/L)
Control1510
Cimetidine155
This compound154

This table illustrates the efficacy of cimetidine and its sulfoxide derivative in reducing gastric acid secretion, highlighting their therapeutic potential .

Comparison with Similar Compounds

Research Findings and Implications

  • Potency : Sulfoxide metabolites of H2-antagonists, including cimetidine, exhibit reduced acetylcholinesterase inhibition (~10% of parent drug activity), limiting their therapeutic use but retaining analytical relevance .
  • Deuterium Advantages : Deuterated analogs improve metabolic stability and detection sensitivity in assays, though they require stringent handling .

Data Tables

Table 1: Pharmacological Activity Comparison

Compound Acetylcholinesterase Inhibition (% of Parent Drug) Source
Cimetidine Sulfoxide ~10%
Ranitidine Sulfoxide ~10%

Table 2: Physical and Regulatory Properties

Compound CAS Number Molecular Weight Regulatory Notes
This compound Not provided ~270 g/mol Controlled, made-to-order
DMSO 67-68-5 78.13 g/mol GRAS, non-controlled

Preparation Methods

Core Synthesis of Cimetidine

The preparation of this compound begins with the synthesis of cimetidine, followed by selective sulfoxidation and deuterium incorporation. Patent EP0279161A2 outlines a high-yield route to cimetidine (Figure 1), which forms the foundation for its sulfoxide derivative.

Reaction Sequence :

  • Intermediate Synthesis :

    • O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mol) reacts with N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine in aqueous methylamine at reflux.

    • This step generates 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole, a key intermediate, with a reported yield of 60%.

  • Cyclization and Methylation :

    • The intermediate undergoes cyclization with methyl isothiocyanate, followed by reaction with lead cyanamide to yield cimetidine.

    • Critical parameters include maintaining a basic pH (~10–12) and temperatures of 60–80°C to prevent side reactions.

Deuterium Incorporation

Deuterium labeling at the methyl group (–CD₃) is achieved via isotopic exchange or synthesis with deuterated precursors :

  • Method A : Reacting cimetidine sulfoxide with deuterated methylamine (CD₃NH₂) under basic conditions.

  • Method B : Using deuterated sodium borohydride (NaBD₄) during reductive steps in intermediate synthesis.

Table 1: Comparison of Deuterium-Labeling Methods

MethodReagentYield (%)Isotopic Purity (%)
ACD₃NH₂7298.5
BNaBD₄6597.2

Data adapted from synthetic protocols for analogous deuterated compounds.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The sulfoxidation reaction’s efficiency hinges on solvent polarity and temperature:

  • Polar Solvents : Methanol increases reaction rate due to better solubilization of H₂O₂.

  • Low Temperatures : 0–5°C minimizes side products (e.g., sulfone formation) but extends reaction time to 18–24 hours.

Catalytic Approaches

Recent advances propose using vanadium-based catalysts to accelerate sulfoxidation:

  • Vanadyl acetylacetonate (VO(acac)₂) in ethanol improves yield to 85% within 6 hours at 25°C.

Purification and Characterization

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).

    • Retention Time: 8.2 minutes for this compound.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) :

    • Molecular Ion : m/z 271.357 ([M+H]⁺, calculated 271.129).

    • Isotopic pattern confirms three deuterium atoms (Figure 2).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O) : δ 3.21 (s, CD₃), 2.85 (s, CH₃-imidazole).

    • Absence of –SH proton (δ 1.5–2.0) confirms sulfoxidation.

Analytical Applications in Pharmacokinetics

Use as an Internal Standard

This compound’s structural similarity to non-deuterated cimetidine sulfoxide makes it ideal for liquid chromatography–tandem mass spectrometry (LC-MS/MS) :

  • Quantification : Deuterium labeling eliminates matrix effects, enabling precise measurement of cimetidine metabolites in plasma.

Table 2: LC-MS/MS Parameters for this compound

ParameterValue
Collision Energy25 eV
Transition (m/z)271.3 → 127.1
Limit of Detection0.1 ng/mL

Data derived from pharmacokinetic studies using deuterated standards .

Q & A

Q. How is Cimetidine Sulfoxide-d3 synthesized and characterized for research use?

this compound is synthesized via isotopic labeling, typically through deuterium exchange or substitution during synthesis. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) validates isotopic integrity, ensuring minimal protium contamination. Researchers must document synthetic yields, solvent residues, and stability under storage conditions (e.g., -20°C in inert atmospheres) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterium label to distinguish the compound from non-deuterated analogs. Method validation should include specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Matrix effects are minimized using stable isotope-labeled internal standards and protein precipitation with acetonitrile .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Work must be conducted in a fume hood to mitigate inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal follows hazardous chemical guidelines, with segregation from incompatible substances. Emergency response protocols (e.g., spills) require neutralization with absorbent materials and proper ventilation .

Advanced Research Questions

Q. How should researchers design experiments to study the metabolic pathways of Cimetidine using its deuterated sulfoxide derivative?

Experimental design should incorporate dose-ranging studies (e.g., 10–200 mg/kg in rodent models) to identify saturation kinetics. Use crossover designs to control for inter-individual variability. Isotope tracing via LC-MS/MS tracks sulfoxide-d3 metabolites in plasma, urine, and hepatic microsomes. Control groups must account for endogenous sulfoxide levels and deuterium isotope effects on enzyme kinetics (e.g., CYP3A4) .

Q. What are common sources of variability in this compound stability studies, and how can they be mitigated?

Variability arises from photodegradation (UV light exposure), hydrolysis (pH-dependent), and thermal instability. Mitigation strategies include:

  • Storage in amber vials at -80°C with desiccants.
  • Buffering biological samples to pH 6–7 during processing.
  • Regular stability checks using reference standards and forced degradation studies (e.g., 40°C/75% RH for 30 days) .

Q. How can contradictions in reported pharmacokinetic (PK) data for this compound be resolved?

Discrepancies often stem from differences in bioanalytical methodologies (e.g., ionization efficiency in MS) or study populations (e.g., polymorphisms in drug transporters). Conduct meta-analyses to identify confounding variables and validate findings using harmonized protocols (e.g., FDA bioanalytical guidelines). Cross-laboratory collaborations ensure reproducibility .

Q. How do researchers optimize chromatographic separation for this compound in complex samples?

Use reversed-phase C18 columns (2.6 µm particle size) with mobile phases combining 0.1% formic acid in water/acetonitrile. Gradient elution (5–95% organic phase over 10 minutes) improves resolution. Column temperature (35–40°C) reduces backpressure, while post-column infusion checks for ion suppression .

Q. What methodological considerations are critical when extrapolating in vitro findings of this compound to in vivo models?

Account for protein binding differences (e.g., plasma vs. buffer) and hepatic clearance scaling using physiologically based pharmacokinetic (PBPK) modeling. Validate in vitro-in vivo correlation (IVIVC) with portal vein sampling in preclinical models. Adjust for deuterium kinetic isotope effects on metabolic rates .

Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s reactivity?

Reconcile computational models (e.g., density functional theory for sulfoxide formation) with experimental NMR/MS data. Validate docking simulations (e.g., CYP2D6 interactions) using site-directed mutagenesis. Report computational parameters (e.g., solvent models, basis sets) to enable reproducibility .

Tables

Table 1: Key Analytical Parameters for this compound

ParameterValue/RangeMethodReference
Purity≥98%HPLC-UV
Isotopic Purity≥99.5% d3HR-MS
Stability (Long-term)>6 months (-80°C)Forced Degradation
LOD (LC-MS/MS)0.1 ng/mLMatrix-matched Calibration

Table 2: Common Methodological Pitfalls and Solutions

PitfallSolutionEvidence
Matrix EffectsUse deuterated IS
PhotodegradationAmber vials, low-light
Enzyme Kinetic VariabilityAdjust for isotope effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.